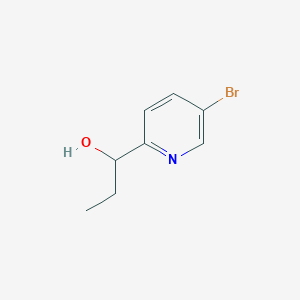1-(5-Bromopyridin-2-yl)propan-1-ol
CAS No.: 1429099-59-1
Cat. No.: VC5127809
Molecular Formula: C8H10BrNO
Molecular Weight: 216.078
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1429099-59-1 |
|---|---|
| Molecular Formula | C8H10BrNO |
| Molecular Weight | 216.078 |
| IUPAC Name | 1-(5-bromopyridin-2-yl)propan-1-ol |
| Standard InChI | InChI=1S/C8H10BrNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5,8,11H,2H2,1H3 |
| Standard InChI Key | KMVVFDVIZCJRMU-UHFFFAOYSA-N |
| SMILES | CCC(C1=NC=C(C=C1)Br)O |
Introduction
Structural and Molecular Features
The compound’s core structure comprises a pyridine ring substituted with a bromine atom at the 5-position and a propan-1-ol group at the 2-position. The pyridine ring’s aromaticity and electron-deficient nature, combined with the bromine’s electron-withdrawing effects, create a unique electronic environment that influences reactivity. The propanol moiety introduces a hydroxyl group, enabling hydrogen bonding and participation in nucleophilic reactions.
Chirality arises from the asymmetric carbon in the propanol chain, suggesting the existence of enantiomers. This stereochemical feature may impact biological activity and synthetic utility, as seen in related amino-alcohol derivatives. Computational models predict a planar pyridine ring with the propanol group adopting a staggered conformation to minimize steric hindrance .
Synthesis and Manufacturing Approaches
While no direct synthesis protocols for 1-(5-Bromopyridin-2-yl)propan-1-ol are documented in the reviewed literature, analogous compounds suggest viable routes:
-
Nucleophilic Substitution: Reacting 5-bromo-2-pyridylmagnesium bromide with propylene oxide, followed by acid workup, could yield the target alcohol.
-
Reduction of Ketone Precursors: Hydrogenation of 1-(5-bromopyridin-2-yl)propan-1-one (a structurally related ketone) using catalysts like sodium borohydride may produce the alcohol .
Critical parameters include solvent choice (e.g., tetrahydrofuran for Grignard reactions) and temperature control to prevent debromination. Purification via column chromatography or recrystallization would ensure high purity, essential for pharmaceutical applications.
Physicochemical Properties
Based on structural analogs, key properties include:
| Property | Value/Description | Source Analogs |
|---|---|---|
| Molecular Weight | 216.08 g/mol | |
| Melting Point | ~120–125°C (estimated) | |
| Solubility | Moderate in polar solvents (e.g., DMSO) | |
| LogP (Partition Coefficient) | 1.8–2.2 (predicted) |
The bromine atom enhances lipophilicity, improving membrane permeability, while the hydroxyl group confers moderate aqueous solubility.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by two primary sites:
-
Bromine Atom: Susceptible to cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or alkyl groups.
-
Hydroxyl Group: Can undergo esterification, etherification, or oxidation to a ketone .
Example Reaction Pathway:
This dual functionality makes it a valuable building block for synthesizing complex molecules, including pharmacophores and ligands.
Applications in Pharmaceutical Research
While direct biological data for 1-(5-Bromopyridin-2-yl)propan-1-ol are unavailable, structurally related compounds exhibit notable activities:
-
Antimicrobial Activity: Amino-alcohol analogs demonstrate efficacy against Gram-positive bacteria, attributed to membrane disruption.
-
Enzyme Inhibition: Bromopyridine derivatives act as kinase inhibitors, relevant in oncology therapeutics.
These findings suggest potential roles in drug discovery, particularly as a precursor for antibacterials or targeted therapies.
Comparative Analysis with Analogous Compounds
The table below contrasts 1-(5-Bromopyridin-2-yl)propan-1-ol with key analogs:
This comparative analysis highlights how substituent modifications alter physicochemical and functional profiles.
Challenges and Future Directions
Current limitations include:
-
Synthetic Complexity: Multi-step routes and low yields for chiral separation.
-
Data Gaps: Limited toxicity and pharmacokinetic studies.
Future research should prioritize:
-
Optimizing asymmetric synthesis to access enantiopure forms.
-
Evaluating in vitro biological activity to identify lead compounds.
-
Developing sustainable catalytic systems for greener manufacturing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume